Home > Products > Screening Compounds P78877 > N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide -

N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Catalog Number: EVT-4659405
CAS Number:
Molecular Formula: C20H24N6O2
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide is a potent and selective inhibitor of the first domain of the human bromodomain-containing protein 4 (BRD4). [] BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic readers that recognize and bind to acetylated lysine residues on histones. [] By inhibiting BRD4, N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide can modulate the expression of genes involved in various cellular processes, including cell growth, proliferation, and differentiation. This compound has garnered significant interest in scientific research for its potential therapeutic applications in oncology and other diseases.

Relevance: While structurally distinct from N-(2-Methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide, SGX523 shares the crucial [, , ]triazolo[4,3-b]pyridazine core. The research on SGX523 highlights the potential for species-specific metabolism and toxicity within this class of compounds, emphasizing the importance of careful evaluation for analogs like N-(2-Methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: M11 is a major metabolite of SGX523, formed via aldehyde oxidase (AO) metabolism. It exhibits significantly lower solubility compared to SGX523. This decreased solubility is suggested as a key factor contributing to the obstructive nephropathy observed in patients treated with SGX523 [].

Relevance: Although not directly analogous in structure to N-(2-Methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide, M11 emphasizes a crucial metabolic pathway for compounds containing the [, , ]triazolo[4,3-b]pyridazine moiety. The formation of M11 and its associated toxicity concerns highlight the importance of evaluating the metabolic fate and potential for generating less soluble metabolites for similar compounds like N-(2-Methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide.

Compound Description: L-838,417 is characterized as a novel compound with functional selectivity for specific non-α1 GABAA receptors []. It displayed a low propensity to induce seizures in mice during precipitated withdrawal tests, suggesting a reduced risk of physical dependence compared to traditional benzodiazepines [].

Compound Description: This series of compounds was synthesized and tested for antimicrobial activity []. They exhibited good to moderate activity against specific microorganisms, indicating their potential as antimicrobial agents [].

Relevance: These derivatives, particularly the N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide analogs, share significant structural similarities with N-(2-Methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide. They both feature a central [, , ]triazolo[4,3-b]pyridazine core linked to an aromatic ring system via an amide or sulfonamide bond. This structural similarity suggests that N-(2-Methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide might also possess antimicrobial properties. Further investigation could be conducted to explore this possibility.

2-(([1,2,4]triazolo[4,3-b]- pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives

Compound Description: These compounds were synthesized as potential antiproliferative agents []. While they did not exhibit the thrombin inhibitory and fibrinogen receptor antagonistic activities of related benzamidine compounds, their ester derivatives demonstrated antiproliferative effects against endothelial and tumor cells [].

Overview

N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound notable for its potential therapeutic applications. This compound belongs to the class of triazolopyridazine derivatives, which are known for their biological activity, particularly in the context of cancer research and other medical fields. The compound's structure features a piperidine ring linked to a triazolopyridazine moiety, which enhances its pharmacological properties.

Source

The compound is synthesized through various chemical processes and has been studied for its interactions with biological targets. Its molecular formula is C21H23F3N6O2C_{21}H_{23}F_3N_6O_2, and it has been cataloged in databases such as PubChem and BenchChem, indicating its relevance in scientific research and potential commercial applications.

Classification

This compound can be classified under the following categories:

  • Chemical Class: Triazolopyridazine derivatives
  • Biological Activity: Inhibitor of bromodomain-containing protein 4 (BRD4), involved in gene regulation
  • Therapeutic Area: Oncology and other diseases related to gene expression modulation
Synthesis Analysis

Methods

The synthesis of N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple synthetic steps that include:

  1. Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
  2. Introduction of Functional Groups: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide.
  3. Attachment of the Piperidine Ring: This is generally accomplished through nucleophilic substitution reactions where the piperidine moiety is added to the triazolopyridazine core.

Technical Details

The synthesis may require specific reagents and conditions to ensure high yields and purity. Reaction conditions such as temperature, time, and solvent choice are critical for optimizing the synthesis process.

Molecular Structure Analysis

Structure

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Triazolopyridazine Moiety: A fused bicyclic structure that enhances biological activity.
Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions:

  1. Oxidation: Can be oxidized using agents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The compound may participate in nucleophilic or electrophilic substitution reactions based on the functional groups present.

Technical Details

Understanding these reactions is crucial for developing synthetic pathways or modifying the compound for enhanced activity or selectivity.

Mechanism of Action

N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide acts primarily as an inhibitor of bromodomain-containing protein 4 (BRD4). By selectively binding to the first bromodomain of BRD4, it disrupts the interaction between BRD4 and acetylated lysine residues on histones. This inhibition modulates gene expression related to cell growth and proliferation.

Process Data

The compound's action leads to downregulation of genes involved in oncogenic processes, making it a candidate for cancer therapy and other diseases influenced by aberrant gene expression .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Molecular Weight: Approximately 423.45 g/mol
  • Appearance: Typically presented as a solid crystalline form.

Chemical Properties

Chemical properties include:

  • Solubility: Solubility in organic solvents varies; specific solubility data should be referenced from experimental studies.

Relevant analyses should focus on stability under various conditions (e.g., light exposure, temperature variations) to ensure effective application in research or therapeutic settings.

Applications

N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide shows promise in several scientific applications:

  1. Cancer Research: As a BRD4 inhibitor, it has potential therapeutic implications for various cancers by modulating gene expression.
  2. Gene Regulation Studies: Useful in understanding epigenetic mechanisms due to its ability to interact with chromatin-associated proteins.
  3. Pharmaceutical Development: As a lead compound for developing new drugs targeting similar pathways involved in cell proliferation and differentiation.

This compound represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas. Further research is warranted to fully elucidate its properties and optimize its use in clinical settings.

Properties

Product Name

N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C20H24N6O2/c1-14-22-23-18-7-8-19(24-26(14)18)25-11-9-15(10-12-25)20(27)21-13-16-5-3-4-6-17(16)28-2/h3-8,15H,9-13H2,1-2H3,(H,21,27)

InChI Key

CLGOOWUIBSKRKP-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4OC

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.